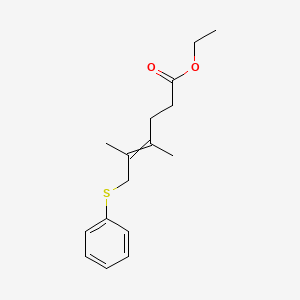
(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone: is an organic compound with the molecular formula C₁₇H₁₇ClO₂ and a molecular weight of 288.769 g/mol This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a chlorophenyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-tert-butyl-2-hydroxybenzaldehyde and 4-chlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often emphasizes efficiency, scalability, and safety.
Análisis De Reacciones Químicas
Types of Reactions
(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The tert-butyl and chlorophenyl groups contribute to its stability and lipophilicity, influencing its behavior in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Tert-butyl-2-hydroxyphenyl)(4-fluorophenyl)methanone
- (5-Tert-butyl-2-hydroxyphenyl)(4-bromophenyl)methanone
- (5-Tert-butyl-2-hydroxyphenyl)(4-iodophenyl)methanone
Uniqueness
Compared to similar compounds, (5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. The chlorine atom’s electronegativity and size influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
72083-19-3 |
|---|---|
Fórmula molecular |
C17H17ClO2 |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
(5-tert-butyl-2-hydroxyphenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,3)12-6-9-15(19)14(10-12)16(20)11-4-7-13(18)8-5-11/h4-10,19H,1-3H3 |
Clave InChI |
HMWLCGKWJDGQSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



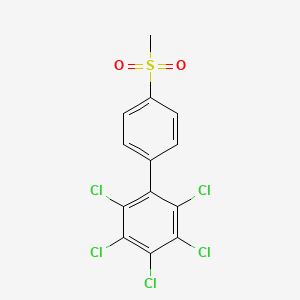
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)

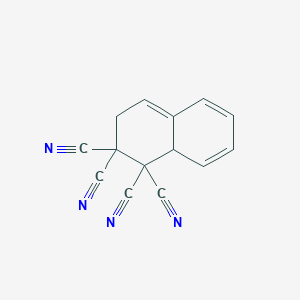
![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)
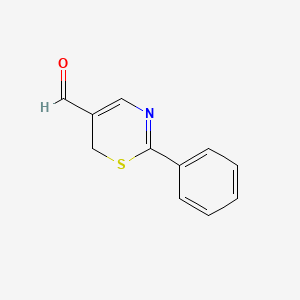
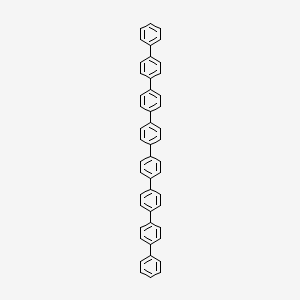
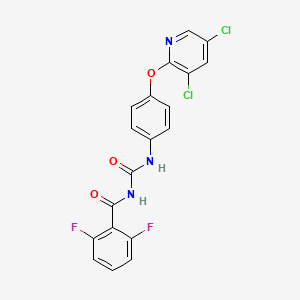
![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)



